molecular formula C16H22O2Si B8590000 Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]- CAS No. 150508-72-8

Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-

Cat. No. B8590000
CAS RN: 150508-72-8
M. Wt: 274.43 g/mol
InChI Key: CBXCICSTYGWFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]- is a useful research compound. Its molecular formula is C16H22O2Si and its molecular weight is 274.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

150508-72-8

Product Name

Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-

Molecular Formula

C16H22O2Si

Molecular Weight

274.43 g/mol

IUPAC Name

trimethyl-[2-[4-(oxan-2-yloxy)phenyl]ethynyl]silane

InChI

InChI=1S/C16H22O2Si/c1-19(2,3)13-11-14-7-9-15(10-8-14)18-16-6-4-5-12-17-16/h7-10,16H,4-6,12H2,1-3H3

InChI Key

CBXCICSTYGWFPY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a degassed solution of compound 1 (9.12 g, 30 mmol) in diisopropylamine (180 ml) under nitrogen, Pd(PPh3)2Cl2 (140 mg, 0.2 mmol) and CuI (78 mg, 0.4 mmol) were added. Then trimethylsilyl acetylene (3.3 g, 33 mmol) was added dropwise to this clear solution. The reaction mixture was stirred for 2 hours at room temperature. The salt formed during the reaction procedure was filtered off and washed well with ethyl acetate. The filtrate was evaporated to dryness and hydrolyzed with concentrated hydrochloric acid (5 ml), water (25 ml) and crushed ice (10 g), then extracted with ethyl acetate. The combined organic paste was washed with brine and dried with MgSO4. The solvent was removed in vacuo and the residue was purified by column chromatography (petroleum ether-ethyl acetate=9:1) to give a yellow oil of 2. Yield 7.9 g (96%); δH(CDCl3; 300 MHz): 7.39(d, J=8.7, 2H, Ar—H, 6.97(d, J=8.6, 2H, Ar—H), 5.41(t, J=3.1, 1H, OCHO), 3.84(m, 1H, THP), 3.59(m, 1H, THP), 1.86˜1.61(m, 6H, THP), 0.23(s, 9H, 3 CH3).
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
Quantity
78 mg
Type
catalyst
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a degassed solution of compound 1 (9.12 g, 30 mmol) in diisopropylamine (180 ml) under nitrogen, Pd(PPh3)2Cl2 (140 mg, 0.2 mmol) and CuI (78 mg, 0.4 mmol) were added. Then trimethylsilyl acetylene (3.3 g, 33 mmol) was added dropwise to this clear solution. The reaction mixture was stirred for 2 hours at room temperature. The salt formed during the reaction procedure was filtered off and washed well with ethyl acetate. The filtrate was evaporated to dryness and hydrolyzed with concentrated hydrochloric acid (5 ml), water (25 ml) and crushed ice (10 g), then extracted with ethyl acetate. The combined organic paste was washed with brine and dried with MgSO4. The solvent was removed in vacuo and the residue was purified by column chromatography (petroleum ether-ethyl acetate=9:1) to give a yellow oil of 2. Yield 7.9 g (96%);
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
Quantity
78 mg
Type
catalyst
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

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